
N-Butyl-2-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-cyclopropylbenzamide is an organic compound with the molecular formula C14H19NO It is a benzamide derivative characterized by the presence of a butyl group and a cyclopropyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-cyclopropylbenzamide typically involves the reaction of 2-cyclopropylbenzoic acid with n-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
N-Butyl-2-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-Butylbenzamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less bioactive.
2-Cyclopropylbenzamide: Lacks the butyl group, which may affect its solubility and interaction with biological targets.
N-Butyl-2-methylbenzamide: Contains a methyl group instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
N-Butyl-2-cyclopropylbenzamide is unique due to the presence of both the butyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features may enhance its interaction with specific molecular targets and improve its potential as a therapeutic agent .
Propiedades
Número CAS |
918867-69-3 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-butyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-15-14(16)13-7-5-4-6-12(13)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16) |
Clave InChI |
YAFIVBDYMTUAQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=CC=C1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
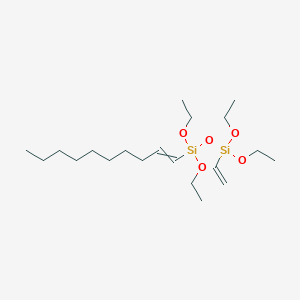
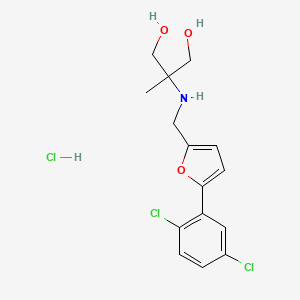
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
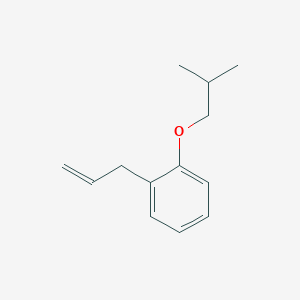
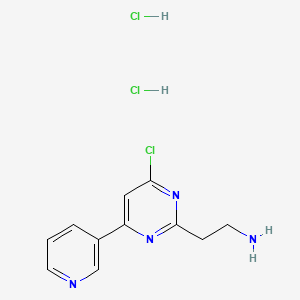
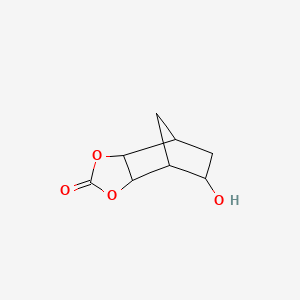
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)


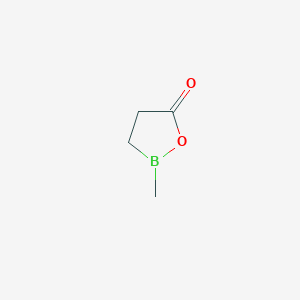

![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
